5-Fluoro-2-methoxybenzoic acid

概述

描述

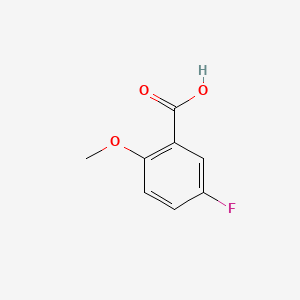

5-Fluoro-2-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a methoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions

5-Fluoro-2-methoxybenzoic acid can be synthesized from 5-fluorosalicylic acid through a methylation reaction. The process involves dissolving 5-fluorosalicylic acid in dimethylformamide (DMF) and adding methyl iodide and potassium carbonate. The reaction mixture is then heated to 100°C overnight. After cooling, the reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The organic layer is washed with water and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反应分析

Types of Reactions

5-Fluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.

Reduction: Lithium aluminum hydride or borane complexes are typical reducing agents.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, such as amides or thioesters.

Esterification: Methyl or ethyl esters of this compound.

Reduction: 5-Fluoro-2-methoxybenzyl alcohol.

科学研究应用

Synthesis and Derivatives

5-Fluoro-2-methoxybenzoic acid serves as a precursor for various derivatives, which exhibit diverse biological activities:

- Benzamide Derivatives : These derivatives are synthesized from this compound and have been shown to inhibit HIV-1 integrase, indicating potential applications in antiviral therapy.

- Antiproliferative Compounds : The compound is involved in the synthesis of derivatives that exhibit antiproliferative properties against cancer cells. These derivatives interact with microtubules, inhibiting tubulin polymerization and inducing apoptosis in cancer cells.

Antiviral Activity

Research indicates that derivatives of this compound can target viral replication mechanisms. For instance, compounds derived from this acid have shown promise as inhibitors of HIV integrase, which is crucial for the viral lifecycle .

Anticancer Properties

Several studies have demonstrated that derivatives of this compound possess significant anticancer activity. These compounds bind to microtubules, leading to cell cycle arrest and apoptosis. This mechanism highlights the potential for developing new anticancer drugs based on this compound .

Comparative Analysis of Derivatives

The following table summarizes the biological activities of selected derivatives of this compound:

| Derivative | Biological Activity | Target |

|---|---|---|

| 5-Fluoro-2-(3-(octyloxy)benzamido)acid | Synergistic with antibiotics | Various bacterial strains |

| Benzamide derivatives | HIV-1 integrase inhibition | HIV virus |

| Antiproliferative derivatives | Microtubule disruption | Cancer cells |

Case Study 1: Synthesis of Antiviral Agents

A study explored the synthesis of benzamide derivatives from this compound, focusing on their inhibitory effects against HIV-1 integrase. The results indicated that specific modifications to the benzamide structure significantly enhanced antiviral activity, suggesting a promising avenue for drug development.

Case Study 2: Anticancer Research

In another investigation, researchers synthesized various derivatives of this compound to evaluate their antiproliferative effects on different cancer cell lines. The findings revealed that certain derivatives effectively induced apoptosis through microtubule stabilization disruption, underscoring their potential as therapeutic agents against cancer .

作用机制

The mechanism of action of 5-fluoro-2-methoxybenzoic acid depends on its application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluorine atom enhances its binding affinity and specificity for certain enzymes. The methoxy group can also influence the compound’s lipophilicity and membrane permeability .

相似化合物的比较

Similar Compounds

5-Fluoro-2-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.

5-Fluorosalicylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

2-Methoxybenzoic acid: Similar structure but without the fluorine atom.

Uniqueness

5-Fluoro-2-methoxybenzoic acid is unique due to the presence of both the fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity in biological systems, while the methoxy group influences its solubility and stability .

生物活性

5-Fluoro-2-methoxybenzoic acid (CAS number 394-04-7) is an aromatic compound notable for its biological activity, particularly in cancer and viral research. This compound features a fluorine atom and a methoxy group attached to a benzoic acid structure, enhancing its chemical reactivity and potential therapeutic applications. The following sections provide a detailed overview of its biological activity, including synthesis methods, case studies, and relevant research findings.

- Molecular Formula : C9H9F O2

- Molecular Weight : 170.14 g/mol

- Appearance : Off-white powder

- Melting Point : 86 °C to 90 °C

The presence of fluorine and methoxy groups significantly influences its interactions with biological targets, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Antiproliferative Activity

This compound has been implicated in the synthesis of various derivatives with antiproliferative properties against cancer cells. These derivatives are known to bind to microtubules, inhibiting tubulin polymerization, which leads to apoptosis in cancer cells. For instance, studies have shown that compounds derived from this acid exhibit significant growth inhibition in murine leukemia (L1210) and melanoma (B16) cell lines .

Case Study: Inhibition of Tumor Growth

A study evaluated the growth inhibitory activity of different derivatives of this compound against L1210 leukemia cells. The results indicated that the introduction of various substituents influenced the potency of these compounds:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Inhibition of thymidylate synthase |

| Chloride analog | 5 | Alkylation leading to irreversible inhibition |

| Bromide analog | 3 | Enhanced binding affinity to target enzymes |

These findings underscore the potential of structural modifications in enhancing therapeutic efficacy against cancer .

Antiviral Properties

Research has also explored the antiviral potential of derivatives derived from this compound. Some compounds have shown promise as inhibitors targeting HIV integrase, an essential enzyme for viral replication. The interaction studies indicate that these derivatives can effectively inhibit viral replication by interfering with the enzyme's function .

Synthesis Methods

The synthesis of this compound can be accomplished through various methods, including:

- Direct Fluorination : Utilizing fluorinating agents to introduce the fluorine atom into the benzoic acid structure.

- Methoxylation : Employing methanol in the presence of acid catalysts to attach the methoxy group.

These methods allow for efficient production of this compound for further biological evaluation and application in drug development.

Interaction Studies

Interaction studies involving this compound often focus on its derivatives. Research indicates that structural modifications introduced by the fluorine and methoxy groups significantly affect binding affinities and biological activities. For example, derivatives with enhanced lipophilicity demonstrated improved metabolic stability and efficacy against targeted enzymes involved in viral replication .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 5-fluoro-2-methoxybenzoic acid with high purity?

- Methodological Answer : A common approach involves electrophilic fluorination of 2-methoxybenzoic acid derivatives using fluorinating agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). Post-fluorination, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>97%) . Verification through melting point analysis (reported mp 160–162°C) and HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) is critical .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : H NMR should show a singlet for the methoxy group (~δ 3.9 ppm) and aromatic protons split due to fluorine coupling (e.g., doublet for H-6 at δ 7.2–7.4 ppm) .

- FT-IR : Look for carboxylic acid O-H stretch (~2500–3000 cm), C=O (~1680 cm), and C-F (~1200 cm) .

- Mass Spectrometry : ESI-MS should display [M-H] at m/z 184.03 .

Q. What are the key solubility and stability considerations for this compound in biological assays?

- Methodological Answer : this compound is sparingly soluble in water but dissolves in DMSO or ethanol (10–20 mM stock solutions). Stability tests under varying pH (4–9) and temperatures (4°C vs. 25°C) show degradation <5% over 72 hours. Use LC-MS to monitor decomposition products like 5-fluoro-2-hydroxybenzoic acid .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies in reported IC values (e.g., enzyme inhibition) often arise from:

- Purity : Impurities >3% (e.g., unreacted precursors) can skew results. Validate via HPLC and elemental analysis .

- Assay Conditions : Buffer ionic strength (e.g., PBS vs. Tris-HCl) affects ionization. Standardize protocols and include positive controls (e.g., known COX-2 inhibitors for inflammation studies) .

- Structural analogs : Compare with 3-fluoro-4-methoxybenzoic acid () to isolate fluorine’s electronic effects .

Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for derivatization .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). The methoxy group’s steric bulk may hinder binding compared to hydroxy analogs .

Q. How can researchers optimize the synthetic yield of this compound for scaled-up studies?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper systems for Ullmann-type coupling if synthesizing from brominated precursors .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) in fluorination steps, improving yield by ~15% .

- Process Analytics : Implement in-line FTIR to monitor reaction progress and minimize byproducts .

属性

IUPAC Name |

5-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXFJBPJUGMYOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372016 | |

| Record name | 5-Fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-04-7 | |

| Record name | 5-Fluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。